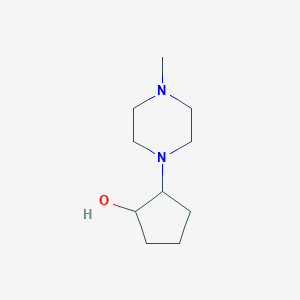

2-(4-Methylpiperazin-1-YL)cyclopentanol

Vue d'ensemble

Description

2-(4-Methylpiperazin-1-YL)cyclopentanol is a heterocyclic compound with the empirical formula C10H20N2O and a molecular weight of 184.28 g/mol . This compound features a cyclopentanol ring substituted with a 4-methylpiperazine group, making it a valuable building block in organic synthesis and pharmaceutical research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-YL)cyclopentanol typically involves the reaction of cyclopentanone with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an alcohol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Methylpiperazin-1-YL)cyclopentanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation: Cyclopentanone derivatives.

Reduction: Cyclopentanol derivatives.

Substitution: Piperazine-substituted cyclopentanol derivatives.

Applications De Recherche Scientifique

2-(4-Methylpiperazin-1-yl)cyclopentanol is a small molecule primarily utilized in cell signaling applications . It has the molecular formula and a molecular weight of 184.28 . this compound is also identified by the CAS number 915921-53-8 .

While specific, detailed case studies and comprehensive data tables directly focusing on the applications of this compound are not widely available in the provided search results, the broader context of similar compounds and related research areas can provide some insight.

Research Areas and Potential Applications:

- Cosmetics: Polymers, including synthetic and semi-synthetic ones, are a major class of ingredients in cosmetics . They can be used as film formers, rheology modifiers, and for the delivery of active nutrients . The use of materials with biocompatible, safe, and eco-friendly characteristics is highly relevant in this field .

- Pharmaceuticals: Many compounds containing piperazine rings are used in pharmaceuticals . Examples from the search results include:

Given that this compound is used in cell signaling applications, it may be relevant in pharmaceutical research.

- Industrial Applications: Nanoparticles have widespread industrial applications, including emerging applications in the chemical industry . Although not explicitly mentioned for this specific compound, the use of related compounds in various applications suggests potential industrial uses .

Further Research:

To find more detailed information, consider the following steps:

- ** খুঁজুন Scientific Literature Databases:** Use databases like PubMed, Scopus, and Web of Science to search for research articles specifically mentioning the applications of this compound.

- Patent Searches: Explore patent databases to identify any patented applications of this compound.

- Contacting Suppliers: Reach out to chemical suppliers like Sigma-Aldrich or BOCSCI for more technical data and application notes.

Mécanisme D'action

The mechanism of action of 2-(4-Methylpiperazin-1-YL)cyclopentanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit biofilm formation by Candida albicans, suggesting its potential as an antimicrobial agent . The compound may also interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methylpiperazin-1-yl derivatives: These compounds share the piperazine ring but differ in the substituents attached to the ring.

Cyclopentanol derivatives: Compounds with modifications on the cyclopentanol ring, leading to different chemical and biological properties.

Uniqueness

2-(4-Methylpiperazin-1-YL)cyclopentanol is unique due to its specific combination of a cyclopentanol ring and a 4-methylpiperazine group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Activité Biologique

Overview

2-(4-Methylpiperazin-1-YL)cyclopentanol is a heterocyclic compound with the empirical formula C10H20N2O and a molecular weight of 184.28 g/mol. It has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in antimicrobial and anti-cancer activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules, influencing various biochemical pathways.

1. Inhibition of Biofilm Formation

Research indicates that this compound significantly inhibits biofilm formation in Candida albicans, especially when used in conjunction with antifungal agents like miconazole. The proposed mechanism involves the disruption of cell signaling pathways essential for biofilm development, particularly through interaction with heat shock protein 90 (Hsp90) .

2. Antimicrobial Activity

In addition to its antifungal properties, this compound has shown promise as an antimicrobial agent against various bacterial strains. Its efficacy is believed to stem from its ability to penetrate microbial membranes and interfere with metabolic processes .

3. Cancer Therapeutics

The compound has been investigated for its potential as a multikinase inhibitor in cancer treatment. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in tumor cells at low concentrations (30-100 nM), highlighting its potential role in cancer therapy .

The compound exhibits a range of biochemical interactions:

- Cellular Effects : It influences cellular metabolism and gene expression, affecting processes such as cell proliferation and apoptosis.

- Subcellular Localization : The distribution within cellular compartments is crucial for its activity; targeting signals may direct the compound to specific organelles, enhancing its therapeutic effects .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | Concentration Required | Mechanism of Action |

|---|---|---|---|

| Antifungal | Candida albicans | ≥ 0.63 mmol/L | Inhibition of biofilm formation |

| Antimicrobial | Various bacteria | Varies | Disruption of metabolic processes |

| Anticancer | Tumor cells | 30-100 nM | Induction of apoptosis via multikinase inhibition |

Case Studies

Several studies have explored the biological activity of this compound in different contexts:

Case Study 1: Antifungal Efficacy

A study evaluated the combined effect of this compound and miconazole against Candida albicans. Results showed a significant reduction in biofilm biomass compared to controls, suggesting a synergistic effect that enhances antifungal efficacy .

Case Study 2: Cancer Cell Apoptosis

In vitro experiments were conducted on various cancer cell lines using derivatives of this compound. The results indicated that certain derivatives effectively induced apoptosis and inhibited cell growth, supporting the hypothesis that this compound can serve as a lead structure for developing new anticancer therapies .

Propriétés

IUPAC Name |

2-(4-methylpiperazin-1-yl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-11-5-7-12(8-6-11)9-3-2-4-10(9)13/h9-10,13H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKAMIGVRCHNECO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660740 | |

| Record name | 2-(4-Methylpiperazin-1-yl)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-53-8 | |

| Record name | 2-(4-Methylpiperazin-1-yl)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the proposed mechanism of action for 2-(4-Methylpiperazin-1-YL)cyclopentanol against Candida albicans biofilms?

A1: The research paper identifies heat shock protein 90 (Hsp90) as the proposed target for this compound. While the exact mechanism is not fully elucidated in the study [], it suggests that the compound's interaction with Hsp90 disrupts essential cellular processes in Candida albicans, ultimately inhibiting its ability to form biofilms. Further research is needed to fully understand the downstream effects of this interaction.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.